Mesitylhydrazine

描述

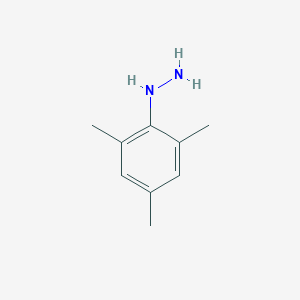

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZANLHDRKRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352839 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-54-9 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Mesitylhydrazine

Established Synthetic Pathways for Mesitylhydrazine Derivatives

Traditional synthetic routes provide robust and well-documented methods for the preparation of this compound and its immediate precursors. These pathways often involve direct functionalization of the mesitylene (B46885) core or the use of stable salt forms for storage and handling.

The direct introduction of a hydrazine (B178648) moiety onto an aromatic ring represents an efficient strategy for synthesizing aryl hydrazines. One effective method involves the direct amination of arenes with azodicarboxylates. Research has demonstrated that a bisulfate salt, such as Potassium bisulfate (KHSO₄), in association with Hexafluoroisopropanol (HFIP), can effectively catalyze this transformation. acs.orgacs.org

In this approach, mesitylene reacts with an azodicarboxylate, like Diethyl azodicarboxylate (DEAD), to produce the corresponding aryl hydrazide derivative. The reaction proceeds with high efficiency and regioselectivity, affording a single isomer. For mesitylene, this reaction results in an excellent yield of Diethyl 1-(2,4,6-trimethylphenyl)hydrazine-1,2-dicarboxylate. acs.orgacs.org The reaction is typically carried out at room temperature, making it a practical and accessible method. acs.org

The scope of this catalytic system extends to various other arenes, showcasing its versatility. The yields for different substrates highlight the efficiency of the direct amination process. acs.org

Direct Amination of Arenes with Diethyl Azodicarboxylate (DEAD)

| Arene Substrate | Product | Yield (%) |

|---|---|---|

| Mesitylene | Diethyl 1-(2,4,6-trimethylphenyl)hydrazine-1,2-dicarboxylate | 95 |

| o-Xylene | Diethyl 1-(2,3-dimethylphenyl)hydrazine-1,2-dicarboxylate | 92 |

| m-Xylene | Diethyl 1-(2,4-dimethylphenyl)hydrazine-1,2-dicarboxylate | 94 |

| p-Xylene | Diethyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 96 |

| Benzene | Diethyl 1,1'-(1,4-phenylene)bis(hydrazine-1,2-dicarboxylate) | 89 |

Due to the reactivity and potential instability of the free hydrazine, this compound is commonly prepared, stored, and supplied as its hydrochloride salt, this compound hydrochloride. researchgate.net This salt form offers enhanced stability and ease of handling.

The primary utility of this compound hydrochloride in synthesis is as a stable precursor to the free base. For reactions where the free this compound is required, the hydrochloride salt must be neutralized. This is typically achieved by treating the salt with a base. Common procedures involve stirring the hydrochloride salt in an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), followed by extraction of the liberated free hydrazine into an organic solvent like dichloromethane (B109758) (DCM). researchgate.net This simple workup procedure quantitatively converts the salt to the active hydrazine, which can then be used directly in subsequent synthetic steps, such as the formation of hydrazones or the synthesis of heterocyclic compounds like pyrazoles. researchgate.net

Advanced Synthetic Approaches to this compound Analogs

Modern synthetic chemistry seeks to improve upon traditional methods by employing catalysis and innovative process technologies to enhance efficiency, safety, and scalability.

Various catalytic systems have been developed for the synthesis of hydrazine derivatives, which are applicable to the preparation of analogs of this compound. These methods often involve transition-metal catalysts that facilitate the formation of carbon-nitrogen bonds.

Copper-Catalyzed Coupling: CuI-catalyzed coupling reactions can be used to form N-acyl-N',N'-disubstituted hydrazines from the reaction of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org

Nickel-Catalyzed Photochemical Coupling: A Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of aryl chlorides with hydrazides. This method exhibits excellent functional group tolerance and does not require an external photosensitizer. organic-chemistry.org

Ruthenium-Catalyzed Synthesis: Ruthenium tricarbonyl complexes have been shown to catalyze the synthesis of alkylated acyl hydrazide compounds from alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org

Heterogeneous Catalysis: Nickel-based heterogeneous catalysts provide an environmentally benign method for synthesizing ketazines from ketones and hydrazine hydrate (B1144303) at room temperature, offering high yields in short reaction times. mdpi.com

Catalytic Hydrogenation: The catalytic hydrogenation of N-nitrosoamines is a known industrial process for producing unsymmetrical hydrazines. For instance, unsymmetrical dimethylhydrazine is prepared by the catalytic reduction of N-nitrosodimethylamine using a palladium catalyst. google.com This principle can be extended to other substituted nitrosoamines to produce a variety of hydrazine derivatives.

Overview of Catalytic Strategies for Hydrazine Derivative Synthesis

| Catalyst Type | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Copper (CuI) | Aryl Coupling | N-acyl-N'-substituted hydrazines, Aryl iodides | organic-chemistry.org |

| Nickel (Ni(II)-bipyridine) | Photochemical C-N Coupling | Aryl chlorides, Hydrazides | organic-chemistry.org |

| Ruthenium (Ru tricarbonyl complex) | Borrowing Hydrogen | Alcohols, Acyl hydrazides | organic-chemistry.org |

| Palladium (Pd) | Hydrogenation | N-nitrosoamines, Hydrogen | google.com |

| Nickel (Heterogeneous) | Condensation | Ketones, Hydrazine hydrate | mdpi.com |

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, including active pharmaceutical ingredients and their intermediates. nih.govjst.org.in This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.govjst.org.in

The synthesis of phenylhydrazine (B124118) salts and their derivatives has been successfully adapted to continuous flow processes. google.com In such a setup, the sequential steps of diazotization, reduction, and acidic hydrolysis to form the salt can be integrated into a single, continuous operation. google.com Raw materials are continuously fed into an integrated reactor, and the final product is collected from the outlet without interruption. This method drastically reduces reaction times and mitigates the safety risks associated with the accumulation of unstable intermediates like diazonium salts, which are a concern in large-scale batch reactions. google.com

Furthermore, flow technology has been applied to the synthesis of various hydrazine derivatives from alcohols. rsc.org An operationally simple protocol using continuous flow enables the deoxygenation of alcohols with reagents like di-tert-butylazodicarboxylate, demonstrating excellent functional group tolerance and suitability for large-scale production. rsc.org The application of these principles to mesitylene-based starting materials presents a clear pathway for the safe and efficient continuous synthesis of this compound and its analogs.

Reaction Mechanisms and Mechanistic Investigations Involving Mesitylhydrazine

Fundamental Mechanistic Principles of Hydrazine (B178648) Reactivity in Organic Systems

Hydrazine and its derivatives are versatile reagents in organic synthesis, primarily due to the nucleophilic nature of the two connected nitrogen atoms. soeagra.com The reactivity of hydrazines is characterized by the presence of a lone pair of electrons on each nitrogen atom, making them good nucleophiles. soeagra.comwikipedia.org The terminal amino-type nitrogen is generally more reactive. soeagra.com The carbon-nitrogen double bond in hydrazones, formed from the reaction of hydrazines with carbonyl compounds, is conjugated with the lone pair of the terminal nitrogen, influencing their chemical properties. soeagra.com

Hydrazines can react with electrophiles at either nitrogen atom or, in the case of hydrazones, at the carbon atom of the azomethine group. soeagra.com They can also be deprotonated by strong bases to form anions. soeagra.com The fundamental reactions of hydrazines include:

The reactivity of hydrazines can be influenced by substituents. For instance, methyl groups increase the reactivity of the α-position but decrease the reactivity of the β-position. acs.orgresearchgate.net Despite being significantly less reactive in water than in acetonitrile, the relative reactivities of differently substituted hydrazines remain similar in both solvents. acs.orgresearchgate.net Notably, hydrazine exhibits reactivity comparable to that of methylamine. acs.orgresearchgate.net

Detailed Reaction Pathways of Mesitylhydrazine in Organic Transformations

Hydrazone Formation and Condensation Reactions

This compound, like other hydrazine derivatives, undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form mesitylhydrazones. soeagra.comlibretexts.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition mechanism. soeagra.comresearchgate.net

The generally accepted mechanism for hydrazone formation involves the following steps: soeagra.com

The formation of hydrazones is a reversible reaction, but the equilibrium can often be shifted towards the product by removing the water formed. soeagra.com

Mesitylhydrazones can be further utilized in synthesis. For example, they can be deprotonated to form anions, which can then react with electrophiles. soeagra.com

Cycloaddition Reactions and Heterocycle Formation (e.g., Pyrazoles, Triazoles)

This compound is a key precursor in the synthesis of various nitrogen-containing heterocycles, particularly pyrazoles and triazoles, through cycloaddition and condensation reactions.

Pyrazole (B372694) Synthesis:

Pyrazoles are typically synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. jk-sci.comrrbdavc.orgyoutube.comdergipark.org.tr The mechanism involves:

The reaction of α,β-unsaturated carbonyl compounds with hydrazines can also lead to the formation of 2-pyrazolines (4,5-dihydro-1H-pyrazoles). researchgate.net This reaction likely proceeds through an initial conjugate addition of the hydrazine to the β-position of the unsaturated system, followed by ring closure and dehydration. researchgate.net

Triazole Synthesis:

This compound is a crucial building block for the synthesis of 1,2,4-triazoles. One common method involves the reaction of hydrazines with various reagents. For instance, N-mesityl-substituted triazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), are synthesized from this compound. thieme-connect.deorgsyn.org The synthesis of these triazolium salts often starts with the reaction of this compound hydrochloride with an imino ether, followed by cyclization. thieme-connect.de

Another approach to 1,2,4-triazoles involves the 1,3-dipolar cycloaddition of nitrilimines, which can be generated from hydrazonoyl halides, with suitable dipolarophiles. frontiersin.orgnih.gov While direct involvement of this compound in the cycloaddition step is less common, it serves as the precursor to the necessary hydrazone or hydrazonoyl halide.

Rearrangement Reactions Involving this compound Intermediates (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed reaction involving the rearrangement of a heterocyclic system. wikipedia.orgfiveable.me This rearrangement has been observed in systems derived from arylhydrazones, including those that could be formed from this compound.

Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl soeagra.comresearchgate.netethz.chtriazol-4-yl)pyridines. beilstein-journals.org The reaction proceeds through the initial formation of the arylhydrazone from the corresponding aldehyde and arylhydrazine. beilstein-journals.org In the presence of a base, the hydrazone undergoes cyclization and rearrangement. beilstein-journals.org This type of rearrangement is a key step in the synthesis of complex substituted heterocycles. wikipedia.org The reaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with various hydrazines also proceeds through the formation of hydrazones followed by a Boulton-Katritzky rearrangement to afford substituted 1,2,3-triazoles. researchgate.net

Catalytic Reaction Mechanisms Mediated by this compound-Derived Species

N-Heterocyclic Carbene Catalysis via Mesityl-Substituted Triazolium Salts

This compound is a critical starting material for the synthesis of N-mesityl-substituted triazolium salts. thieme-connect.deorgsyn.orgtcichemicals.com These salts are stable precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of organic transformations. researchgate.netthieme-connect.comthieme-connect.com The use of N-mesityl substituents is often crucial for high reactivity and selectivity in these catalytic reactions. thieme-connect.denih.gov

The catalytic cycle of NHC-catalyzed reactions typically involves the following key steps:

The N-mesityl group plays a crucial role by sterically shielding the carbene center and influencing the electronic properties of the catalyst, leading to enhanced stability and unique reactivity. nih.gov This has led to the development of numerous novel transformations catalyzed by N-mesityl substituted triazolium-derived NHCs. researchgate.net

Applications of Mesitylhydrazine in Advanced Organic Synthesis

Mesitylhydrazine as a Key Building Block for Complex Molecule Synthesis

The strategic placement of the mesityl group in this compound provides significant steric hindrance, which can be exploited to direct the regioselectivity and stereoselectivity of chemical reactions. This control is paramount in the synthesis of intricate molecules where precise spatial arrangement of atoms is crucial. The hydrazine (B178648) functional group, with its two nucleophilic nitrogen atoms, serves as a versatile handle for the introduction of nitrogen into cyclic and acyclic structures.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. researchgate.netsioc-journal.cnmdpi.com this compound is a key reagent in the synthesis of several important classes of these compounds.

Spirocyclic Derivatives: The synthesis of spirocyclic heterocycles, which feature two rings sharing a single atom, presents a significant synthetic challenge. nih.govunimi.it These rigid, three-dimensional structures are of great interest in medicinal chemistry. nih.govnih.gov this compound can be employed in multi-step synthetic sequences to construct spirocyclic frameworks containing nitrogen. The bulky mesityl group can influence the conformational preferences during cyclization, favoring the formation of specific spirocyclic arrangements. For instance, the reaction of isatin (B1672199) derivatives with other components can lead to the formation of spirooxindoles, a class of compounds with noted biological activities. researchgate.netmdpi.com

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are classic and reliable ways to construct the pyrazole ring system. youtube.comhilarispublisher.com These reactions typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com this compound can be used as the hydrazine component in such syntheses. hilarispublisher.com The steric bulk of the mesityl group can influence the regiochemical outcome of the cyclization, leading to the preferential formation of one pyrazole isomer over another. The pyrazole moiety is a well-known pharmacophore found in many biologically active compounds. hilarispublisher.commdpi.com

Triazoles: 1,2,3- and 1,2,4-triazoles are another important class of nitrogen-containing heterocycles with a broad range of applications, including in medicinal chemistry. organic-chemistry.orgfrontiersin.orgnih.govdiscoveryjournals.org The synthesis of triazoles can be achieved through various routes, including the reaction of hydrazines with suitable precursors. organic-chemistry.orgnih.govbeilstein-journals.org For example, a common method for synthesizing 1,2,4-triazoles involves the reaction of hydrazines with formamide. organic-chemistry.org this compound can serve as the hydrazine source in such reactions, leading to the formation of N-mesityl substituted triazoles. The Boulton-Katritzky rearrangement of hydrazones derived from other heterocyclic systems also provides a pathway to substituted 1,2,3-triazoles. beilstein-journals.org

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. cardiff.ac.uknih.govresearchgate.net this compound and its derivatives have found applications in this field, primarily through their use in the development of chiral auxiliaries and ligands for asymmetric catalysis. cymitquimica.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net While specific examples involving this compound as a chiral auxiliary are not extensively detailed in the provided search results, the principle relies on the formation of a chiral hydrazone which can then undergo diastereoselective transformations.

In the realm of asymmetric catalysis, chiral ligands are used to modify the properties of a metal catalyst, enabling it to catalyze a reaction enantioselectively. nih.govsigmaaldrich.com The development of new chiral ligands is a continuous area of research. sfu.ca this compound can serve as a precursor for the synthesis of novel chiral nitrogen-containing ligands. The steric and electronic properties of the mesityl group can play a crucial role in the efficacy of the resulting catalyst. researchgate.net For instance, the synthesis of chiral diamine derivatives has been achieved through copper(I)-catalyzed asymmetric additions, highlighting the importance of chiral ligands in creating new stereocenters. nih.gov

Role in Functional Material Design and Development

Functional materials are designed to possess specific properties that allow them to perform a particular function. swerim.segatech.edu The incorporation of this compound-derived structural motifs into larger molecules or polymers can influence the material's properties. The rigid and bulky nature of the mesityl group can impact the packing and morphology of materials at the molecular level. researchgate.net This can affect macroscopic properties such as thermal stability, solubility, and photophysical behavior. While the direct application of this compound in functional materials is an emerging area, the synthesis of complex heterocyclic structures from this compound provides a platform for creating new building blocks for materials science. For example, metal-organic frameworks (MOFs) are a class of materials that have shown promise as solid catalysts for the synthesis of nitrogen-containing heterocycles. rsc.org

Contributions to Medicinal Chemistry and Drug Discovery Programs

The search for new drugs is a major driver of organic synthesis. mdpi.com Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. mdpi.com this compound, as a precursor to a variety of heterocyclic scaffolds, has indirectly contributed to medicinal chemistry and drug discovery efforts. fishersci.caambeed.com

The pyrazole and triazole rings, which can be synthesized using this compound, are present in numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. hilarispublisher.comdiscoveryjournals.org The specific substitution pattern on the heterocyclic ring, which can be controlled in part by the use of substituted hydrazines like this compound, is critical for biological activity. The bulky and lipophilic mesityl group can enhance binding to hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity.

The synthesis of complex molecules, including spirocyclic derivatives and other intricate heterocyclic systems, is a key aspect of modern drug discovery. nih.govijlpr.com Methodologies that allow for the efficient construction of such molecules are highly valuable. The use of this compound as a building block contributes to the chemical toolbox available to medicinal chemists for the creation of novel molecular entities with the potential for therapeutic intervention.

Data Tables

Table 1: Heterocycles Synthesized Using Hydrazine Derivatives

| Heterocycle | General Synthetic Approach | Role of Hydrazine Derivative |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds. youtube.comhilarispublisher.com | Provides the N-N bond of the pyrazole ring. youtube.com |

| Triazoles | Reaction with compounds containing C=N or C≡N bonds, or rearrangement of other heterocycles. organic-chemistry.orgnih.govbeilstein-journals.org | Acts as a nitrogen source for the triazole ring. organic-chemistry.org |

| Spirocyclic Heterocycles | Multi-step sequences involving intramolecular cyclization. researchgate.netmdpi.com | Incorporated into the heterocyclic ring system of the final spiro compound. |

Spectroscopic Characterization of Mesitylhydrazine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Mesitylhydrazine Systems.mdpi.comresearchgate.netresearchgate.net

A combination of spectroscopic methods is essential for the unambiguous characterization of this compound and its derivatives. mdpi.com Each technique offers unique insights into the molecular framework, and together they provide a powerful toolkit for structural analysis. neurips.cc

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including this compound and its derivatives. libretexts.org It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). libretexts.org

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. The aromatic protons on the mesityl ring typically appear as a singlet due to their symmetrical environment. The protons of the three methyl groups on the ring also give rise to a characteristic singlet, but at a higher field (lower ppm value). The protons of the hydrazine (B178648) group (-NH-NH₂) exhibit signals that can be broad and their chemical shift can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org The aromatic carbons of the mesityl group will resonate in the typical downfield region for sp²-hybridized carbons, with the carbons bearing methyl groups appearing at a slightly different shift than the unsubstituted aromatic carbons. The methyl carbons will appear at a characteristic upfield chemical shift. Broadband proton decoupling is often employed to simplify the ¹³C spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.8 | ~129 |

| C-CH₃ (Aromatic) | - | ~135 |

| CH₃ | ~2.2 | ~20 |

| NH | Variable | - |

| NH₂ | Variable | - |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy.mdpi.comresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. routledge.comnih.gov These methods probe the vibrational modes of molecular bonds. photothermal.com

The IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the hydrazine group typically appear as a series of bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. photothermal.com While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar, symmetric bonds. photothermal.com Therefore, the symmetric stretching of the aromatic ring in this compound would be expected to show a strong signal in the Raman spectrum.

Mass Spectrometry (MS) (e.g., ESI-MS, LC-MS).mdpi.comresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. metwarebio.com Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of polar compounds like this compound. metwarebio.comcreative-biolabs.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Fragmentation patterns in the mass spectrum can provide further structural information. For instance, the loss of the hydrazine group or methyl groups from the molecular ion can lead to characteristic fragment ions, helping to confirm the structure. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound derivatives. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy.mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nanofase.eupressbooks.pub The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. pressbooks.pub

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the aromatic ring. The presence of the hydrazine group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene. The exact position and intensity of the absorption bands can be influenced by the solvent and the presence of any substituents on the aromatic ring or the hydrazine moiety. uobabylon.edu.iq This technique is also useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. pressbooks.pubmt.com

Correlation of Spectroscopic Data with Molecular Structure and Reactivity Profiles

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a complete picture of a molecule's structure and to infer its reactivity. neurips.ccarxiv.orgmpg.de For this compound and its derivatives, the combined information from NMR, IR, MS, and UV-Vis spectroscopy allows for a detailed understanding of their chemical nature.

For example, the ¹H and ¹³C NMR data definitively establish the connectivity of the carbon and hydrogen framework. The chemical shifts provide insight into the electron-donating or -withdrawing nature of substituents, which in turn affects the reactivity of the aromatic ring and the hydrazine group. The IR and Raman spectra confirm the presence of key functional groups, such as the N-H bonds of the hydrazine and the aromatic C-H and C=C bonds. The frequencies of these vibrations can be subtly altered by the electronic environment, providing further clues about the molecular structure.

Mass spectrometry provides the crucial confirmation of the molecular weight and can reveal patterns of fragmentation that are consistent with the proposed structure. Finally, UV-Vis spectroscopy offers information about the electronic structure of the molecule. Changes in the absorption maxima upon derivatization can indicate how the electronic system has been perturbed, which has direct implications for the molecule's reactivity in, for example, electrophilic aromatic substitution or oxidation-reduction reactions. By correlating these diverse spectroscopic datasets, a robust model of the molecular structure and a predictive understanding of the reactivity of this compound and its derivatives can be established.

Computational Chemistry and Theoretical Studies of Mesitylhydrazine Systems

Quantum Chemical Methodologies Applied to Mesitylhydrazine and its Analogs

Quantum chemical methods are fundamental to the theoretical study of this compound, providing a detailed picture of its electronic structure and energetic properties. These methodologies allow for the calculation of various molecular attributes that are difficult to measure experimentally.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of substituted hydrazines due to its favorable balance of computational cost and accuracy. nih.gov This method is used to determine optimized geometries, electronic structures, and other molecular properties. A crucial aspect of any DFT calculation is the choice of the functional and the basis set, which dictates the accuracy of the results.

For molecules analogous to this compound, such as other substituted hydrazines and the structurally related molecule mesitylene (B46885), the hybrid functional B3LYP is commonly employed. nih.gov This functional, combined with Pople-style basis sets like 6-311++G(d,p), has been shown to provide reliable predictions for geometrical parameters and vibrational frequencies. nih.gov For more demanding calculations, particularly those involving transition states or reaction energies, larger basis sets like the correlation-consistent sets from Dunning (e.g., aug-cc-pVTZ) or the Ahlrichs basis sets (e.g., def2-TZVP) may be used to achieve higher accuracy. nih.govresearchgate.netresearchgate.net The selection of a basis set often involves a trade-off between desired accuracy and computational resources. reddit.com For instance, the inclusion of diffuse functions (indicated by "+" or "aug-") is important for describing anions or systems with significant non-covalent interactions, while polarization functions (e.g., "d,p") are essential for accurately modeling bonding environments. gaussian.com

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta split-valence with polarization functions on heavy atoms (d) and hydrogen (p). | Routine geometry optimizations and frequency calculations for organic molecules. reddit.com |

| 6-311++G(d,p) | Triple-zeta split-valence with polarization and diffuse functions on both heavy atoms and hydrogen. | More accurate energy calculations, systems with weak interactions, and anions. nih.gov |

| def2-TZVP | Triple-zeta valence with polarization on all atoms (Ahlrichs family). | High-accuracy calculations of reaction energies and barrier heights. nih.govresearchgate.net |

| aug-cc-pVTZ | Augmented correlation-consistent triple-zeta (Dunning family). | Benchmark calculations requiring high accuracy for energies and properties. researchgate.net |

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons within a molecule. utexas.edu A key application of MOT in computational chemistry is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgucalgary.ca These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. scispace.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ucalgary.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. scispace.com

For this compound, the presence of the electron-donating hydrazine (B178648) group and the aromatic mesityl group would influence the energies of these frontier orbitals. DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting sites of electrophilic and nucleophilic attack and understanding potential reaction pathways. nih.gov

| Concept | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Associated with the ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. scispace.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. | Associated with the ability to accept electrons (electrophilicity). Its energy level correlates with the electron affinity. ucalgary.ca |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scispace.com |

Computational methods can reliably predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These calculations are essential for assessing the thermodynamic stability of this compound and its isomers or derivatives. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG), which indicate whether a reaction is exothermic or endothermic and whether it is spontaneous.

For hydrazine-based fuels, computational chemistry is used to construct detailed pyrolysis and combustion reaction mechanisms, which rely on accurate thermochemical data for numerous intermediate species. mdpi.com Similar approaches can be applied to this compound to understand its decomposition pathways and thermal stability. Vibrational frequency calculations, performed after geometry optimization, are crucial for obtaining zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, leading to more accurate thermochemical predictions at different temperatures.

Computational Modeling of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency.

For substituted hydrazines, computational studies have investigated mechanisms of oxidation and decomposition. mdpi.comnih.gov For example, studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH) have used methods like Møller–Plesset perturbation theory (MP2) to explore pathways involving hydrogen abstraction from the -NH2 group. nih.gov These calculations reveal the activation barriers for different steps, allowing for the identification of the most favorable reaction pathway. nih.gov Such computational insights are invaluable for understanding how a molecule like this compound might react under specific conditions, providing details that are often inaccessible through experimental means alone. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., FT-IR, RAMAN)

Computational quantum chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for interpreting and assigning experimental spectra. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to FT-IR and Raman spectra. nih.gov

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. nih.gov Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, uniform scaling factors are typically applied to the computed frequencies to achieve better agreement with experimental data. nih.gov The predicted spectra, including the intensities of IR and Raman bands, can then be compared directly with experimental results to confirm the molecular structure and assign specific vibrational modes to observed peaks. nih.govresearchgate.netamanote.com

Advanced Simulation Techniques for Investigating this compound Interactions

Beyond static quantum chemical calculations, advanced simulation techniques like molecular dynamics (MD) can provide insights into the dynamic behavior of this compound and its interactions with other molecules or its environment. nih.govdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes over time. ekb.eg

These simulations can be used to investigate the solvation of this compound in different solvents, its aggregation behavior, or its interaction with biological targets. nih.gov While quantum chemical methods provide high accuracy for small systems, classical MD simulations, which use empirical force fields, can model much larger systems (thousands to millions of atoms) over longer timescales (nanoseconds to microseconds). dovepress.com For hydrazine and its derivatives, molecular models have been developed to study their fluid phase behavior and interactions in mixtures. researchgate.net Such simulations can reveal important information about intermolecular forces, such as hydrogen bonding, and how they influence the macroscopic properties of the substance. dovepress.com

Limited Research Available on the Coordination Chemistry of this compound

The initial investigation sought to gather in-depth information to construct a detailed article covering the following aspects of this compound's coordination chemistry:

Coordination Chemistry of Mesitylhydrazine

Applications of Mesitylhydrazine Metal Complexes in Catalysis:The focus here was to be on the catalytic activity of these specific complexes in various organic transformations, including detailed findings and performance data.

Despite multiple targeted searches using various academic and scientific databases, the specific data required to populate these sections with accurate and thorough information could not be located. The existing literature primarily discusses other hydrazine (B178648) or hydrazone derivatives, and the direct substitution of that information would not be scientifically accurate or adhere to the specific focus on "this compound" as requested.

Therefore, due to the lack of specific and detailed research findings on the coordination chemistry of this compound, it is not possible to generate the comprehensive and scientifically accurate article as per the provided outline and instructions. Further research in the chemical sciences would be required to produce the data necessary to fulfill this request.

Future Directions and Emerging Research Avenues for Mesitylhydrazine

Integration of Mesitylhydrazine Chemistry with Novel Methodologies (e.g., AI/Machine Learning in Synthesis Design)

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical synthesis is approached. mdpi.commdpi.com For this compound, these computational tools offer the potential to overcome existing synthetic challenges and unlock new molecular designs.

Furthermore, generative models in AI can design novel this compound-based molecules with desired physicochemical or biological properties. By defining specific parameters, researchers can use these models to generate candidates for applications in medicinal chemistry or materials science, which can then be prioritized for synthesis. mdpi.com The integration of AI could thus guide chemists toward unexplored areas of this compound's chemical space.

Table 1: Potential Applications of AI/Machine Learning in this compound Synthesis

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms predict potential synthetic routes for a target molecule by breaking it down into simpler precursors. mdpi.com | Rapidly identify efficient and novel pathways to complex, polyfunctional this compound derivatives. |

| Reaction Optimization | ML models predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. gcande.org | Improve the efficiency and sustainability of known reactions like the Fischer indole (B1671886) synthesis using this compound. |

| Property Prediction | Models predict the chemical, physical, and biological properties of virtual this compound derivatives. | Accelerate the discovery of new drug candidates or materials by prioritizing synthesis of the most promising compounds. |

| De Novo Drug Design | Generative AI designs novel molecular structures based on desired activity and safety profiles. | Create new libraries of this compound-based compounds for screening against various therapeutic targets. |

Exploration of Novel Reactivity Patterns and Synthetic Applications

While the classical reactivity of this compound is understood, its full synthetic potential remains largely untapped. Future research will likely focus on uncovering novel reactivity patterns influenced by the steric hindrance and electronic nature of the mesityl group. This could involve exploring its use in asymmetric catalysis, where the bulky mesityl group could act as a chiral auxiliary or directing group to control stereochemical outcomes.

The development of new catalytic systems could enable this compound to participate in reactions beyond its traditional scope. For instance, transition-metal-catalyzed cross-coupling reactions involving the N-H bonds of this compound could open up new avenues for the synthesis of complex nitrogen-containing scaffolds. Similarly, its role in photoredox catalysis could lead to novel, mild methods for radical-based transformations. The exploration of its reactivity in formal atom-exchange processes, similar to those seen with other five-membered azoles, could also yield innovative synthetic strategies. organic-chemistry.org

Investigations into the reactivity of this compound under unconventional conditions, such as in flow chemistry or mechanochemistry, may also reveal new synthetic pathways that are not accessible through traditional batch processing. These methods can offer enhanced control over reaction parameters, potentially leading to higher yields and novel product profiles.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ characterization techniques are powerful tools for monitoring reactions involving this compound in real-time, providing insights into transient intermediates and reaction kinetics.

Spectroscopic methods such as in-situ NMR, Raman, and FTIR spectroscopy can track the concentration of reactants, intermediates, and products as a reaction progresses. This data is invaluable for elucidating complex reaction pathways, such as the intermediates formed during the Fischer indole synthesis with this compound. For instance, chemodosimetric reagents could be developed to monitor the real-time release or consumption of hydrazine (B178648) derivatives in biological or chemical systems. rsc.org

The application of in-situ/operando characterization is also relevant in fields like electrochemistry, where the oxidation of hydrazine and its derivatives is a key process. ise-online.org Techniques like these could be used to study the electrochemical behavior of this compound, potentially leading to new applications in electrosynthesis or as a component in energy systems. ise-online.orgrsc.org

Table 2: In-Situ Techniques for Studying this compound Reactions

| Technique | Information Gained | Application Example |

|---|---|---|

| In-Situ NMR Spectroscopy | Real-time structural information on soluble species. | Identifying and characterizing transient intermediates in the synthesis of this compound-derived heterocycles. |

| In-Situ FTIR/Raman Spectroscopy | Monitoring changes in vibrational modes of functional groups. | Tracking the kinetics of N-N bond cleavage or formation in catalyzed reactions. |

| Mass Spectrometry | Detecting and identifying species in the gas or liquid phase. | Real-time analysis of reaction headspace to detect volatile byproducts or intermediates. |

| In-Situ X-ray Diffraction | Probing the structure of solid-state materials during a reaction. | Monitoring changes in a heterogeneous catalyst used in a this compound transformation. |

Interdisciplinary Research Frontiers for this compound Derivatives

The unique structural features of this compound make its derivatives attractive candidates for exploration in a variety of scientific disciplines beyond traditional organic synthesis.

In medicinal chemistry , the steric bulk of the mesityl group can be exploited to modulate the pharmacological properties of bioactive molecules. It can enhance metabolic stability by shielding susceptible positions from enzymatic degradation or improve binding selectivity by occupying specific hydrophobic pockets in a protein target. Hydrazine derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and antimalarial properties, providing a strong rationale for synthesizing and screening libraries of novel this compound-based compounds. iscientific.orgnih.govnih.gov

In materials science , this compound derivatives could be investigated as building blocks for functional organic materials. For example, they could serve as ligands for the synthesis of metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs). The steric hindrance of the mesityl group could be used to control the packing of molecules in the solid state, influencing the material's electronic and photophysical properties.

In the field of energy research , there is growing interest in using hydrazine and its derivatives in low-temperature fuel cells and for hydrogen production through electrolysis. rsc.org The specific electrochemical properties of this compound could be explored in this context, potentially leading to the development of more efficient energy conversion and storage systems.

Table 3: Potential Interdisciplinary Applications of this compound Derivatives

| Research Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., anticancer, antimicrobial). nih.gov | The mesityl group can enhance metabolic stability and target selectivity. |

| Materials Science | Synthesis of porous polymers, MOFs, or organic electronic materials. | The rigid and bulky structure can be used to control supramolecular assembly and material properties. |

| Catalysis | Design of novel ligands for homogeneous or heterogeneous catalysts. | The steric and electronic properties can influence the activity and selectivity of a metal center. |

| Energy Storage/Conversion | Anolyte material in fuel cells or for hydrogen production. rsc.org | The N-N bond offers high energy density, with properties tunable via the mesityl substituent. |

常见问题

Q. What are the standard synthetic routes for mesitylhydrazine, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution between mesityl chloride and hydrazine hydrate under controlled pH and temperature . Post-synthesis, characterization should include H/C NMR to confirm the hydrazine linkage and substituent geometry, alongside elemental analysis (C, H, N) to validate purity (>98%). For reproducibility, document solvent choice (e.g., ethanol/water mixtures), reaction time (12–24 hr), and inert atmosphere conditions to prevent oxidation .

Q. How is this compound utilized in the identification of carbonyl compounds?

this compound reacts with aldehydes/ketones to form hydrazones, analogous to phenylhydrazine derivatives . For qualitative analysis, mix this compound (1 eq) with the carbonyl compound in ethanol, reflux for 1–2 hr, and isolate the precipitate. Confirm hydrazone formation via melting point comparison and IR spectroscopy (C=O stretch disappearance at ~1700 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : To resolve methyl group environments in the mesityl moiety (H: δ 2.2–2.4 ppm) and hydrazine protons (H: δ 3.8–4.2 ppm).

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural elucidation of crystalline derivatives .

Advanced Research Questions

Q. How does steric hindrance from the mesityl group influence this compound’s reactivity in cyclization reactions?

The 2,4,6-trimethylphenyl group imposes steric constraints, slowing kinetics in reactions requiring planar transition states (e.g., Fischer indole synthesis). Compare reaction rates with phenylhydrazine using time-resolved H NMR or HPLC. Computational studies (DFT) can model steric effects on activation barriers .

Q. What strategies mitigate oxidative degradation of this compound during storage?

Store this compound under nitrogen at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated oxidation. Monitor degradation via TLC (silica gel, hexane/ethyl acetate) or GC-MS for byproducts like mesitylene .

Q. How can conflicting data on this compound’s catalytic activity in cross-coupling reactions be resolved?

Contradictions in catalytic efficiency (e.g., Suzuki-Miyaura coupling) may arise from trace metal impurities or solvent effects. Replicate experiments under strict anhydrous conditions, using purified this compound and standardized Pd sources (e.g., Pd(OAc)). Compare turnover numbers (TONs) across multiple batches .

Q. What computational methods predict this compound’s binding affinity in enzyme inhibition studies?

Employ molecular docking (AutoDock Vina) with homology-modeled enzyme active sites. Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (). Correlate computational ΔG values with experimental data to refine force field parameters .

Methodological Guidance

Designing a kinetic study to compare this compound and its analogs in nucleophilic reactions:

- Variables : Vary substituents (e.g., electron-donating/-withdrawing groups) while keeping reaction conditions constant (solvent, temperature).

- Data collection : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates.

- Analysis : Apply Eyring or Arrhenius plots to derive activation parameters (ΔH‡, ΔS‡) .

Addressing irreproducibility in this compound-mediated heterocycle synthesis:

- Troubleshooting steps :

Verify hydrazine stoichiometry (excess may lead to byproducts).

Optimize acid catalysts (e.g., p-TsOH vs. HCl).

Characterize all intermediates via LC-MS to identify side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。